molecular formula C18H15N3O3S B11356507 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide

Cat. No.: B11356507
M. Wt: 353.4 g/mol
InChI Key: BJXRKSBXUCBRDQ-UHFFFAOYSA-N
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Description

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-chlorobenzamide
  • N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-methoxybenzamide

Uniqueness

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group enhances its potential as an anticancer agent by increasing its ability to induce oxidative stress in cancer cells .

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-4-nitrobenzamide

InChI

InChI=1S/C18H15N3O3S/c1-12-2-4-14(5-3-12)18-20-15(11-25-18)10-19-17(22)13-6-8-16(9-7-13)21(23)24/h2-9,11H,10H2,1H3,(H,19,22)

InChI Key

BJXRKSBXUCBRDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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